molecular formula C13H15NO2S B8517326 5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester

5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8517326
M. Wt: 249.33 g/mol
InChI Key: UKGNFUNCBUDEEG-UHFFFAOYSA-N
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Patent
US07683185B2

Procedure details

A suspension of 5-nitrobenzo[b]thiophene-2-carboxylic acid ethyl ester (2.5 g, 10 mmol) and 10% palladium on carbon (250 mg) in ethanol (100 mL) was stirred at room temperature under an atmosphere of hydrogen for 16 h. The mixture was filtered through a pad of celite which was subsequently washed with dichloromethane (3×50 mL). The combined filtrates were concentrated under reduced pressure to give a colourless oil that was suspended in methanol (25 mL). To this mixture was added a 37% aqueous solution of formaldehyde (2.1 mL, 25.9 mmol). To this mixture was added at 0° C. a solution of sodium cyanoborohydride (2.2 g, 35 mmol) and zinc chloride (2.35 g, 17 mmol) in methanol (140 mL). The mixture was stirred at room temperature for 16 hours then concentrated under reduced pressure. The residue was taken up in ethyl acetate (150 mL) and aqueous solution of sodium hydroxide (100 mL, 2M). The organic layer was washed with aqueous sodium hydroxide (100 mL), distilled water (2×100 mL) and brine (3×50 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give an oil that was purified by flash chromatography (20:80:1 diethyl ether:40-60° C. petroleum ether:triethylamine) to give a solid that was recrystallised from ethanol to give the title compound (1.0 g, 60%) as a solid, mp 95-96° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
2.35 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([N+]([O-])=O)=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2].[CH2:18]=O.[C:20]([BH3-])#[N:21].[Na+]>[Pd].C(O)C.CO.[Cl-].[Zn+2].[Cl-]>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([N:21]([CH3:20])[CH3:18])=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2] |f:2.3,7.8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.1 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
2.35 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under an atmosphere of hydrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite which
WASH
Type
WASH
Details
was subsequently washed with dichloromethane (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil that
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium hydroxide (100 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled water (2×100 mL) and brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (20:80:1 diethyl ether:40-60° C. petroleum ether:triethylamine)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.